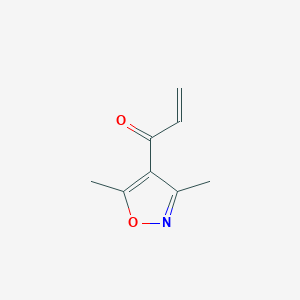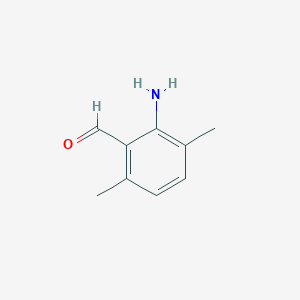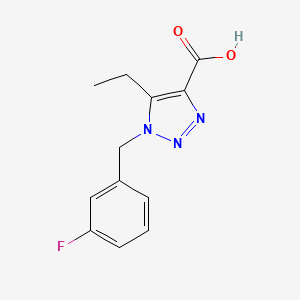
5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluorobenzyl group, and a carboxylic acid functional group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized by reacting 3-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst (e.g., copper(I) iodide) to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.
科学的研究の応用
5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or other functional groups, influencing the compound’s binding affinity and specificity. The presence of the fluorobenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
類似化合物との比較
Similar Compounds
1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
5-methyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: The fluorine atom is positioned differently on the benzyl group, which can influence its interaction with biological targets.
Uniqueness
5-ethyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups and their positions on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H12FN3O2 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
5-ethyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,17,18) |
InChIキー |
OGCKWGSHASOKEF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


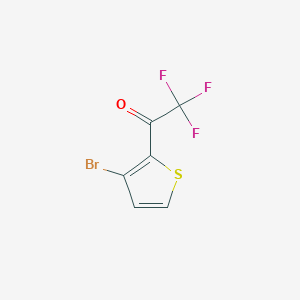

aminehydrochloride](/img/structure/B15313028.png)
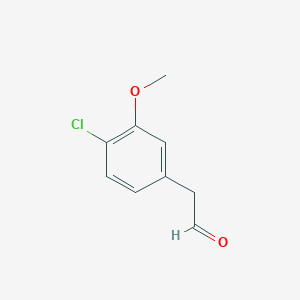

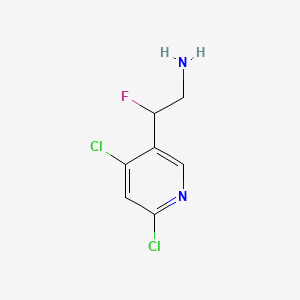
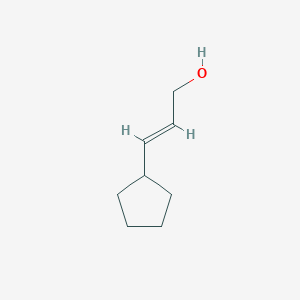
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)


![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
